molecular formula C14H18ClNO2S B2406001 1-[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-2-methoxyethan-1-one CAS No. 1797092-85-3

1-[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-2-methoxyethan-1-one

Cat. No.: B2406001
CAS No.: 1797092-85-3
M. Wt: 299.81
InChI Key: YWPFLMQBPIYBCH-UHFFFAOYSA-N
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Description

1-[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-2-methoxyethan-1-one is a complex organic compound that features a thiazepane ring, a chlorophenyl group, and a methoxyethanone moiety

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-2-methoxyethan-1-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiazepane ring, followed by the introduction of the chlorophenyl group and the methoxyethanone moiety. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost-effectiveness, and environmental considerations. Industrial production often requires optimization of reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-2-methoxyethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiazepane derivatives with different functional groups.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

1-[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-2-methoxyethan-1-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.

    Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

    1-(7-(2-Bromophenyl)-1,4-thiazepan-4-yl)-2-methoxyethanone: Similar structure but with a bromine atom instead of chlorine.

    1-(7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)-2-methoxyethanone: Contains a fluorine atom instead of chlorine.

    1-(7-(2-Methylphenyl)-1,4-thiazepan-4-yl)-2-methoxyethanone: Features a methyl group instead of chlorine.

Uniqueness

The presence of the chlorophenyl group in 1-[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-2-methoxyethan-1-one imparts unique chemical and biological properties. This compound’s specific arrangement of functional groups allows for distinct interactions with molecular targets, making it valuable for various applications in research and industry.

Properties

IUPAC Name

1-[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-2-methoxyethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO2S/c1-18-10-14(17)16-7-6-13(19-9-8-16)11-4-2-3-5-12(11)15/h2-5,13H,6-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWPFLMQBPIYBCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)N1CCC(SCC1)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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